Fluorescent Probe Capability: A Distinctive Optical Signature for Metal Ion Sensing
The compound exhibits photoluminescence under excitation at 415 nm, a property that directly supports its application as a potential fluorescent probe for metal ions [1]. This optical signature is a specific consequence of its pyridazine-hydrazone-phenol scaffold. While many hydrazones are non-fluorescent or exhibit weak, undefined emission, this compound's defined excitation wavelength allows for its use in targeted sensing applications. This is a structure-dependent property not generally shared by pyridine-based hydrazones, which typically require metal coordination to induce significant fluorescence (Chelation-Enhanced Fluorescence, CHEF) [2].
| Evidence Dimension | Excitation wavelength for photoluminescence |
|---|---|
| Target Compound Data | 415 nm |
| Comparator Or Baseline | Generic hydrazone Schiff bases (class-level baseline: typically non-fluorescent or exhibit weak, undefined emission in the free ligand state) |
| Quantified Difference | Presence of a defined, usable excitation peak at 415 nm |
| Conditions | Reported for the free ligand in unspecified solvent (data aggregated from vendor technical information) |
Why This Matters
The defined excitation wavelength at 415 nm provides a verifiable optical handle for using this compound directly as a fluorescent probe, distinguishing it from non-fluorescent hydrazone alternatives that would require additional functionalization or complexation for similar applications.
- [1] PeptideDB. Product page for HL1 (CAS: 202828-10-2). View Source
- [2] Rafi, U. M., Mahendiran, D., Haleel, A. K., Nankar, R. P., Doble, M., & Rahiman, A. K. (2016). New pyridazine-based binuclear nickel (II), copper (II) and zinc (II) complexes as prospective anticancer agents. New Journal of Chemistry, 40(3), 2451-2465. View Source
